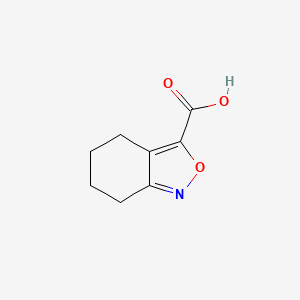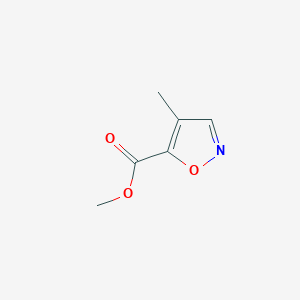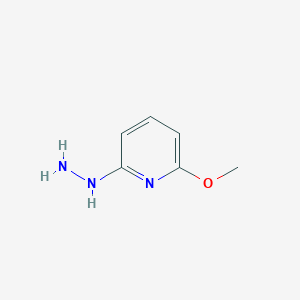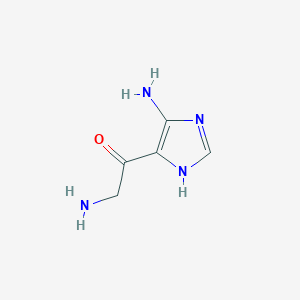![molecular formula C7H6N2O B1317234 2-Methyloxazolo[5,4-b]pyridine CAS No. 91813-42-2](/img/structure/B1317234.png)
2-Methyloxazolo[5,4-b]pyridine
Overview
Description
2-Methyloxazolo[5,4-b]pyridine is a heterocyclic compound that features a fused ring system consisting of an oxazole ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyloxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-aminoisoxazole with 1,3-dielectrophiles under reflux conditions in pyridine. This method allows for the formation of the fused ring system .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions that maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Methyloxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products:
Oxidation: Formation of oxazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted oxazolo[5,4-b]pyridine derivatives
Scientific Research Applications
2-Methyloxazolo[5,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors and antiviral agents.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 2-Methyloxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
- 6-Bromo-2-methyloxazolo[5,4-b]pyridine
- 5-Methyloxazolo[3,2-a]pyridinium salts
- Pyrazolo[3,4-b]pyridine derivatives
Comparison: 2-Methyloxazolo[5,4-b]pyridine is unique due to its specific fused ring structure, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for diverse applications .
Properties
IUPAC Name |
2-methyl-[1,3]oxazolo[5,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-5-9-6-3-2-4-8-7(6)10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTDYERUQVBMLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20919504 | |
| Record name | 2-Methyl[1,3]oxazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91813-42-2 | |
| Record name | 2-Methyl[1,3]oxazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the photochemical reactivity of 2-Methyloxazolo[5,4-b]pyridine?
A1: this compound exhibits interesting photochemical reactivity, undergoing [photocycloadditions] with both electron-rich and electron-poor alkenes. [] This means that upon exposure to light, the molecule can form new carbon-carbon bonds with alkenes possessing either electron-donating or electron-withdrawing groups. This versatility makes it a valuable starting material for synthesizing a variety of complex heterocyclic compounds.
Q2: What types of products can be formed through these photocycloaddition reactions?
A2: The photocycloaddition reactions of this compound with different alkenes yield a diverse range of products. For example:
- With methacrylonitrile (electron-poor alkene): The reaction primarily forms oxazoloazocines and cyclopentenylidene derivatives. []
- With ethyl vinyl ether or furan (electron-rich alkenes): The reaction leads to the formation of oxazoloazocines, substituted oxazoles, and pyrrolopyridine derivatives. []
Q3: Why is the formation of the oxazolo[5,4-b]azocine system significant?
A3: The oxazolo[5,4-b]azocine system, accessible through the photocycloaddition of this compound with specific alkenes, represents a unique and synthetically challenging structural motif. [] Accessing such complex heterocyclic systems is valuable in medicinal chemistry, as it allows for the exploration of novel chemical space and potentially leads to the discovery of new drugs with improved properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



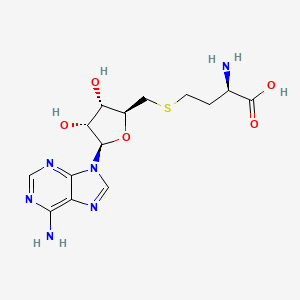
![4,7-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1317157.png)

![3-[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1317160.png)
